替卡松丙酸酯

描述

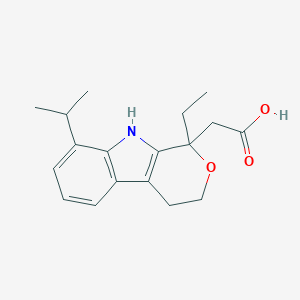

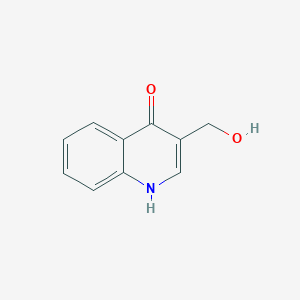

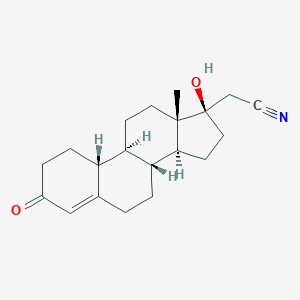

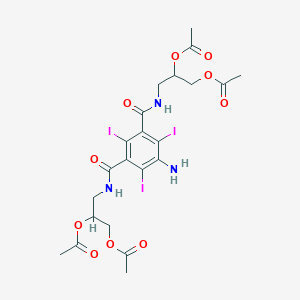

Molecular Structure Analysis

Ticabesone Propionate has the molecular formula C25H32F2O5S and a molar mass of 482.6 g/mol . The IUPAC name is (6S,8S,9R,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl propanoate .Physical And Chemical Properties Analysis

Ticabesone Propionate has a molecular weight of 482.6 g/mol . It has 1 hydrogen bond donor count and 8 hydrogen bond acceptor count . It has 5 rotatable bond counts . The exact mass is 482.19385161 g/mol . The topological polar surface area is 106 A^2 . It has 33 heavy atom counts . The complexity is 964 .科学研究应用

眼科研究:Mahoney 和 Waterbury(1985 年)的一项题为“药物对硝酸银烧灼大鼠角膜的新血管生成反应的影响”的研究探索了替卡松丙酸酯作为眼用抗炎剂的疗效。该研究使用大鼠模型来测试替卡松丙酸酯在减少角膜新生血管(炎症性眼病的关键方面)方面的有效性,以及其他药物的有效性(Mahoney 和 Waterbury,1985)。

内分泌学和神经学:该化合物还被提及在神经保护作用和荷尔蒙影响的研究中。例如,Crespo-Castrillo 等人(2020 年)研究了合成类固醇替勃龙对星形胶质细胞吞噬作用的性别特异性调节作用,这可能有助于其在创伤性脑损伤中的神经保护作用。这项研究突出了替卡松丙酸酯等化合物在理解和治疗神经系统疾病方面的潜力(Crespo-Castrillo 等,2020)。

心血管研究:在心血管研究领域,具有类似丙酸酯结构的替卡格雷与患有急性冠状动脉综合征的患者中的氯吡格雷进行了比较。Wallentin 等人(2009 年)的研究发现,与氯吡格雷相比,替卡格雷显着降低了心血管事件和血管原因导致的死亡风险,尽管它与与冠状动脉旁路移植无关的严重出血率较高有关(Wallentin 等,2009)。

肺部和呼吸研究:在肺科医学中,已经评估了丙酸氟替卡松等化合物在治疗哮喘方面的疗效。Jarvis 和 Faulds(1999 年)讨论了吸入丙酸氟替卡松在改善肺功能、减轻哮喘症状和预防轻度至中度哮喘患者发作方面的益处(Jarvis 和 Faulds,1999)。

作用机制

Target of Action

Ticabesone propionate is a synthetic glucocorticoid . Its primary target is the glucocorticoid receptor (GR), which is a type of nuclear receptor . The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

Ticabesone propionate works by binding to the glucocorticoid receptor, leading to conformational changes that allow the receptor to translocate into the nucleus . Once inside the nucleus, the receptor complex can bind to specific DNA sequences called glucocorticoid response elements, influencing the transcription of various genes . This interaction results in anti-inflammatory and immunosuppressive effects .

Biochemical Pathways

As a glucocorticoid, it is likely to influence several pathways involved in immune response and inflammation . For instance, it may inhibit the production of pro-inflammatory cytokines and chemokines, and promote the expression of anti-inflammatory proteins .

Pharmacokinetics

As a glucocorticoid, it is expected to be well-absorbed following oral administration . Its distribution within the body would be influenced by factors such as plasma protein binding, tissue permeability, and blood flow . Metabolism of ticabesone propionate would likely involve hepatic enzymes, and excretion would occur via the kidneys .

Result of Action

The molecular and cellular effects of ticabesone propionate’s action primarily involve the modulation of immune and inflammatory responses . By binding to the glucocorticoid receptor, it can influence gene transcription, leading to decreased production of pro-inflammatory mediators and increased production of anti-inflammatory proteins . This results in potent anti-inflammatory activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ticabesone propionate. For instance, the gut microbiota can metabolize dietary fibers into short-chain fatty acids (SCFAs) such as propionate . These SCFAs can have systemic effects, potentially influencing the immune response and the action of drugs like ticabesone propionate . Additionally, factors such as diet, lifestyle, and co-existing medical conditions can influence the individual’s response to the drug .

属性

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXCUKXWTNOXTD-CENSZEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73205-13-7 | |

| Record name | Ticabesone propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073205137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticason S-Methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICABESONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MMC9W0495 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Ticabesone Propionate discussed in the research papers?

A1: The research papers primarily discuss Ticabesone Propionate in the context of its anti-inflammatory effects in the eye. Specifically, the research highlights its potential in mitigating neovascularization, the abnormal growth of blood vessels, in the cornea. This is a significant finding as corneal neovascularization can lead to vision impairment. [, ]

Q2: How was the efficacy of Ticabesone Propionate evaluated in the study?

A2: The researchers utilized a rat model to investigate the drug's effects. They induced neovascularization in the rats' corneas using silver nitrate cauterization. Following this, they administered Ticabesone Propionate topically. The researchers then assessed the extent of neovascularization using a standardized scoring system. This scoring was conducted by an investigator “blinded” to the treatment groups to minimize bias. [, ] This model allowed for a controlled environment to study the drug's impact on neovascularization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)